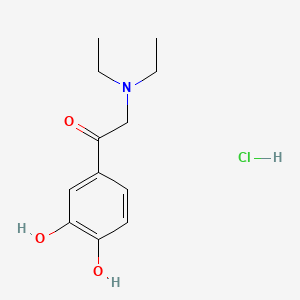
ethyl (2E)-3-ethoxy-2-nitro-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-nitro-3-etoxi-2-propenoato de etilo es un compuesto orgánico con la fórmula molecular C7H11NO5. Es un derivado de éster, caracterizado por la presencia de un grupo etoxi, un grupo nitro y una parte propenoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2-nitro-3-etoxi-2-propenoato de etilo se puede sintetizar mediante varios métodos. Un enfoque común implica la nitración del 2-nitro-3-etoxi-2-propenoato de etilo utilizando un agente nitrante como el ácido nítrico en presencia de un catalizador. La reacción generalmente ocurre bajo condiciones controladas de temperatura y presión para asegurar la formación selectiva del compuesto nitro.
Métodos de producción industrial
En un entorno industrial, la producción de 2-nitro-3-etoxi-2-propenoato de etilo puede involucrar procesos de nitración a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de separación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-nitro-3-etoxi-2-propenoato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Se emplean catalizadores como el paladio sobre carbón (Pd/C) o el óxido de platino (PtO2).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados de 2-nitro-3-etoxi-2-propenoato de etilo sustituidos.
Aplicaciones Científicas De Investigación
El 2-nitro-3-etoxi-2-propenoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como precursor de compuestos farmacológicamente activos.
Industria: Utilizado en la producción de materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual el 2-nitro-3-etoxi-2-propenoato de etilo ejerce sus efectos implica interacciones con dianas moleculares como enzimas y receptores. El grupo nitro puede participar en reacciones redox, influyendo en los procesos celulares y las vías de señalización. La parte éster puede sufrir hidrólisis, liberando intermediarios activos que interactúan con dianas biológicas.
Comparación Con Compuestos Similares
El 2-nitro-3-etoxi-2-propenoato de etilo se puede comparar con otros compuestos similares, como:
2-ciano-3-etoxi-2-propenoato de etilo: Estructura similar pero con un grupo ciano en lugar de un grupo nitro.
2-hidroxi-3-etoxi-2-propenoato de etilo: Contiene un grupo hidroxilo en lugar de un grupo nitro.
2-metil-3-etoxi-2-propenoato de etilo: Presenta un grupo metilo en lugar de un grupo nitro.
Propiedades
Fórmula molecular |
C7H11NO5 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
ethyl (E)-3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5+ |
Clave InChI |
NCRBAZRGVXAEOT-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C(\C(=O)OCC)/[N+](=O)[O-] |
SMILES canónico |
CCOC=C(C(=O)OCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)





![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)
